molecular formula C15H23NO B8378229 1-(4-Dimethylaminophenyl)heptan-1-one

1-(4-Dimethylaminophenyl)heptan-1-one

Cat. No. B8378229
M. Wt: 233.35 g/mol
InChI Key: RHEWEMDKLKIVLY-UHFFFAOYSA-N
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Patent
US06030969

Procedure details

n-Butyllithium (2.5 M in hexanes, 51 mL, 127 mmol) was added dropwise to 4-bromo-N,N-dimethylaniline (23.1 g, 115 mmol, Aldrich Chemical Co.) in anhydrous THF at -78° C. After 10 min. a solution of N-methyl-N-methoxyheptanamide (10.0 g, 57.7 mmol) in 20 mL THF was added dropwise via canula. The reaction was allowed to proceed 1 hr., then quenched with 1 N aq. HCl and carefully poured into sat. NaHCO3. The aqueous layer was extracted with ethyl ether, and the combined organic fraction was washed with water, brine, dried (MgSO4), and concentrated in vacuo. Flash chromatography (15% EtOAc/hexanes) yielded 1-(4-dimethylaminophenyl)heptan-1-one as a yellow solid (6.49 g, 48%). MS 234 (M+H)+.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:10]([N:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=1.CN(OC)[C:18](=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C1COCC1>[CH3:12][N:11]([CH3:13])[C:10]1[CH:14]=[CH:15][C:7]([C:18](=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
51 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
23.1 g
Type
reactant
Smiles
BrC1=CC=C(N(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(CCCCCC)=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, then quenched with 1 N aq. HCl
ADDITION
Type
ADDITION
Details
carefully poured into sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl ether
WASH
Type
WASH
Details
the combined organic fraction was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(CCCCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.49 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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